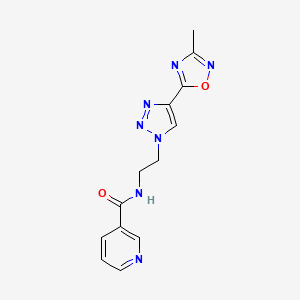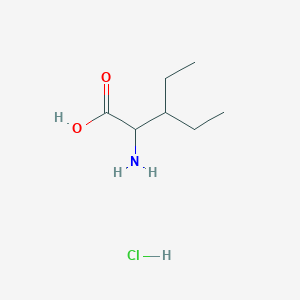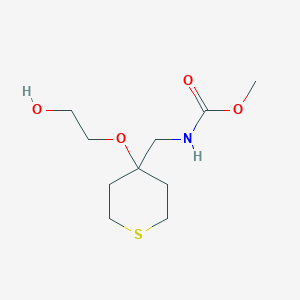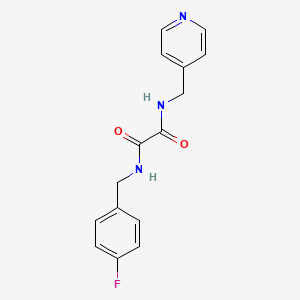![molecular formula C20H17N5O2S B2553221 N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251710-05-0](/img/structure/B2553221.png)
N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" appears to be a novel molecule with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities. Quinoxalin-2-carboxamides, as mentioned in the first paper, are designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists, which are important targets in the treatment of conditions like irritable bowel syndrome and for the management of chemotherapy-induced nausea and vomiting . The second paper discusses the synthesis and anticancer evaluation of benzamide derivatives with a thiadiazole scaffold, which are known for their biological properties and have shown promising anticancer activity in vitro .
Synthesis Analysis
The synthesis of related compounds involves the condensation of carboxylic groups with various amines. In the case of quinoxalin-2-carboxamides, this is achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole . For the benzamide derivatives mentioned in the second paper, a solvent-free synthesis was carried out under microwave irradiation, which is a method known for its efficiency and eco-friendliness . Although the exact synthesis of the compound is not detailed, these methods provide a potential pathway for its synthesis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both papers were confirmed using physical and spectroscopic data, including IR, NMR, and mass spectral studies . These techniques are crucial for determining the structure of novel compounds and confirming the success of the synthesis. The presence of a thiadiazole scaffold in the benzamide derivatives indicates a potential similarity in the molecular structure to the compound , which also contains a thiadiazole moiety .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide". However, the quinoxalin-2-carboxamides were evaluated for their 5-HT3 receptor antagonism, which is a type of chemical interaction between the compound and the biological target . The benzamide derivatives were evaluated for their anticancer activity, which implies that these compounds are capable of interacting with cancer cells, possibly through mechanisms such as inhibition of cell proliferation or induction of apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are typically characterized by their spectroscopic data and elemental analysis . The compounds in both papers were evaluated for their biological activities, which suggests that they have the necessary stability and reactivity to interact with biological targets. The ADMET properties of the benzamide derivatives were predicted computationally, indicating good oral drug-like behavior . This type of analysis would be relevant for the compound to assess its potential as a pharmacological agent.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
One study explored the antimalarial sulfonamides, which include derivatives with a structure related to the compound . These sulfonamides exhibited significant in vitro antimalarial activity and were characterized by their ADMET properties. The study highlighted the potential of these compounds in treating malaria, with certain derivatives showing excellent activity and selectivity indices due to the presence of quinoxaline moieties attached to the sulfonamide ring system (Fahim & Ismael, 2021).
Antihypertensive and Antipsychotic Potential
Research into benzimidazole derivatives bearing acidic heterocycles described the synthesis and biological activity evaluation of compounds for their potential as angiotensin II receptor antagonists. This class of compounds, related in structural complexity to N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, was found to have high affinity for the AT1 receptor and to inhibit the AII-induced pressor response in vivo (Kohara et al., 1996).
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have demonstrated promising antimicrobial and antifungal activities. A study on quinoline derivatives containing an azole nucleus showed that these compounds had good to moderate activity against a variety of microorganisms, indicating their potential in developing new antimicrobial agents (Özyanik et al., 2012).
Antitumor Activity
Another area of research has focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These studies highlight the broad spectrum of biological activities associated with compounds having a complex structure similar to N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, including their potential use in antipsychotic medication (Norman et al., 1996).
Propriétés
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(23-16-6-1-4-13-5-2-10-21-19(13)16)7-3-11-22-20(27)14-8-9-15-17(12-14)25-28-24-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSULOHXLKOYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC4=NSN=C4C=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)
![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)





![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)
